![molecular formula C16H8BrCl2NO3 B5785939 6-bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 128171-57-3](/img/structure/B5785939.png)
6-bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide
Vue d'ensemble
Description
6-bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide, also known as BR-DIM-C, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
6-bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide exerts its effects through multiple mechanisms. In cancer cells, 6-bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide induces apoptosis by activating the mitochondrial pathway and increasing the expression of pro-apoptotic proteins. In diabetes research, 6-bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide improves insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway, which regulates glucose and lipid metabolism. Inflammation research has shown that 6-bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide inhibits the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
6-bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 6-bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide decreases the expression of oncogenes and increases the expression of tumor suppressor genes. In diabetes research, 6-bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide improves glucose tolerance and insulin sensitivity by increasing glucose uptake and decreasing hepatic glucose production. Inflammation research has shown that 6-bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide decreases the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is its specificity for certain pathways and targets, allowing for more precise investigation of its effects. However, one limitation is that its effects may not be generalizable to all cell types or disease states.
Orientations Futures
For 6-bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide research include investigating its potential use in combination with other chemotherapeutic agents, exploring its effects on other disease states, and determining its pharmacokinetics and toxicity in vivo. Additionally, further investigation into the mechanisms underlying its effects may lead to the development of more targeted therapies.
Méthodes De Synthèse
6-bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide can be synthesized through a multistep process involving the condensation of 2,5-dichlorophenylacetic acid with 6-bromo-2-hydroxychromone, followed by cyclization and amidation. The final product is a white crystalline powder.
Applications De Recherche Scientifique
6-bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide has been studied for its potential use in treating various diseases, including cancer, diabetes, and inflammation. In cancer research, 6-bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide has shown promise as a potential chemotherapeutic agent, as it has been shown to induce apoptosis in cancer cells. Additionally, 6-bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. In diabetes research, 6-bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to improve insulin sensitivity and glucose tolerance in obese mice. Inflammation research has also shown that 6-bromo-N-(2,5-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide has anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Propriétés
IUPAC Name |
6-bromo-N-(2,5-dichlorophenyl)-2-oxochromene-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrCl2NO3/c17-9-1-4-14-8(5-9)6-11(16(22)23-14)15(21)20-13-7-10(18)2-3-12(13)19/h1-7H,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVWRDUQXNCMBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrCl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359729 | |
Record name | 6-BROMO-3-(2,5-DICHLOROPHENYLCARBAMOYL)-COUMARIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-(2,5-dichlorophenylcarbamoyl)-coumarin | |
CAS RN |
128171-57-3 | |
Record name | 6-BROMO-3-(2,5-DICHLOROPHENYLCARBAMOYL)-COUMARIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20359729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-BROMO-3-(2,5-DICHLOROPHENYLCARBAMOYL)-COUMARIN | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.